2-Hydroxyacetic acid;oxalic acid
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Overview
Description
It is highly soluble in water and is widely used in various skin-care products due to its ability to penetrate the skin and exfoliate dead skin cells . Oxalic acid, on the other hand, is a colorless crystalline solid that is soluble in water and has a strong acidic nature. It is commonly found in plants and is used in various industrial applications, including cleaning and bleaching .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxyacetic acid can be synthesized through several methods. One common method involves the reaction of chloroacetic acid with sodium hydroxide, followed by re-acidification . Another method involves the catalyzed reaction of formaldehyde with synthesis gas (carbonylation of formaldehyde) .
Oxalic acid can be prepared by the oxidation of carbohydrates or glucose using nitric acid or air in the presence of vanadium pentoxide . It can also be produced by the oxidation of ethylene glycol using nitric acid .
Industrial Production Methods: In industrial settings, 2-Hydroxyacetic acid is often produced by the reaction of chloroacetic acid with sodium hydroxide, followed by purification through crystallization . Oxalic acid is typically produced by the oxidation of carbohydrates or glucose using nitric acid in large-scale chemical plants .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxyacetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can be oxidized to form glyoxylic acid and further to oxalic acid . It can also undergo esterification reactions to form glycolate esters .
Oxalic acid can undergo reduction reactions to form glycolic acid or carbon dioxide and water . It can also react with bases to form oxalates, which are commonly used in various industrial applications .
Common Reagents and Conditions: Common reagents used in the reactions of 2-Hydroxyacetic acid include oxidizing agents like nitric acid and reducing agents like sodium borohydride . Esterification reactions often involve alcohols and acid catalysts .
For oxalic acid, common reagents include oxidizing agents like nitric acid and reducing agents like zinc or iron . Reactions with bases typically involve sodium hydroxide or potassium hydroxide .
Major Products Formed: The major products formed from the oxidation of 2-Hydroxyacetic acid include glyoxylic acid and oxalic acid . Esterification reactions produce glycolate esters .
The reduction of oxalic acid produces glycolic acid, while reactions with bases form oxalates .
Scientific Research Applications
2-Hydroxyacetic acid is widely used in scientific research due to its exfoliating properties. It is commonly used in dermatology for the treatment of acne and hyperpigmentation . It is also used in the textile industry as a dyeing and tanning agent . In addition, it is employed in the production of emulsion polymers, solvents, and additives for inks and paints .
Oxalic acid is used in various scientific research applications, including the study of plant metabolism and the development of cleaning agents . It is also used in the synthesis of pharmaceuticals and as a reagent in chemical analysis .
Mechanism of Action
2-Hydroxyacetic acid exerts its effects by penetrating the skin and breaking down the bonds between dead skin cells, allowing them to be exfoliated . It targets the stratum corneum, the outermost layer of the skin, and promotes cell turnover .
Oxalic acid acts as a strong acid and can chelate metal ions, making it effective in cleaning and bleaching applications . It can also inhibit certain enzymes involved in plant metabolism .
Comparison with Similar Compounds
2-Hydroxyacetic acid is similar to other alpha-hydroxy acids, such as lactic acid and citric acid . it is unique in its small molecular size, which allows it to penetrate the skin more effectively . Lactic acid, for example, has a larger molecular size and is less effective at penetrating the skin .
Oxalic acid is similar to other dicarboxylic acids, such as malonic acid and succinic acid . it is unique in its strong acidic nature and ability to chelate metal ions . Malonic acid and succinic acid are weaker acids and do not have the same chelating properties .
Properties
CAS No. |
9028-71-1 |
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Molecular Formula |
C4H6O7 |
Molecular Weight |
166.09 g/mol |
IUPAC Name |
2-hydroxyacetic acid;oxalic acid |
InChI |
InChI=1S/C2H2O4.C2H4O3/c3-1(4)2(5)6;3-1-2(4)5/h(H,3,4)(H,5,6);3H,1H2,(H,4,5) |
InChI Key |
PEPZJNACDBHXCI-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)O)O.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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